3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172342-74-3
VCID: VC2987203
InChI: InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H
SMILES: C1=CC(=CC(=C1)Cl)CNCCC(=O)O.Cl
Molecular Formula: C10H13Cl2NO2
Molecular Weight: 250.12 g/mol

3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

CAS No.: 1172342-74-3

Cat. No.: VC2987203

Molecular Formula: C10H13Cl2NO2

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride - 1172342-74-3

Specification

CAS No. 1172342-74-3
Molecular Formula C10H13Cl2NO2
Molecular Weight 250.12 g/mol
IUPAC Name 3-[(3-chlorophenyl)methylamino]propanoic acid;hydrochloride
Standard InChI InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H
Standard InChI Key TZBRYZAAFUVUCO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CNCCC(=O)O.Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)CNCCC(=O)O.Cl

Introduction

Chemical Identity and Structure

3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride (CAS: 1172342-74-3) is an amino acid derivative characterized by a 3-chlorophenyl ring attached to an amino group via a methyl bridge, which is further connected to a propanoic acid moiety . The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions while maintaining stability during storage and handling.

The compound features the following structural characteristics:

  • Molecular formula: C₁₀H₁₃Cl₂NO₂

  • Molecular weight: 250.12 g/mol

  • A 3-chlorophenyl aromatic ring

  • Secondary amine functionality

  • Carboxylic acid group

  • Hydrochloride salt form

This structure allows for multiple chemical interactions, including hydrogen bonding, acid-base interactions, and potential coordination with biological targets.

Structural Identifiers

ParameterValue
CAS Number1172342-74-3
Molecular FormulaC₁₀H₁₃Cl₂NO₂
Molecular Weight250.12 g/mol
InChI KeyTZBRYZAAFUVUCO-UHFFFAOYSA-N
MDL NumberMFCD12197042
IUPAC Name3-[(3-chlorophenyl)methylamino]propanoic acid hydrochloride

Table 1: Chemical identifiers for 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Physical and Chemical Properties

3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride typically appears as a solid powder at standard temperature and pressure . The hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications.

Physical Properties

PropertyDescription/Value
Physical StatePowder
ColorWhite to off-white
SolubilitySoluble in water; Partially soluble in polar organic solvents
Storage TemperatureRoom temperature
Purity (Commercial)95%

Table 2: Physical properties of 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Chemical Reactivity

The compound exhibits typical chemical reactivity patterns associated with both amino acid derivatives and aromatic halides:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation reactions.

  • The secondary amine can undergo N-alkylation, acylation, and other nucleophilic substitution reactions.

  • The chlorinated aromatic ring can participate in various coupling reactions (e.g., Suzuki, Sonogashira) under appropriate catalytic conditions.

  • As a hydrochloride salt, it can undergo acid-base neutralization to yield the free base form .

Synthesis Methods

While the literature provides limited information on the specific synthesis of 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, general synthetic approaches for similar amino acid derivatives offer insight into potential preparation methods.

Biological Activity and Applications

Research Applications

The compound has primarily found applications in:

  • Chemical Building Block: Serves as an intermediate in organic synthesis for more complex molecules.

  • Structure-Activity Relationship Studies: Used in medicinal chemistry to investigate the effect of specific structural features on biological activity .

  • Biochemical Research: Employed in studies of enzyme-substrate interactions and receptor binding assays.

Hazard TypeClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash skin thoroughly after handling
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Table 3: Safety classification for 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Comparative Analysis with Related Compounds

3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride shares structural similarities with several compounds, but has distinct differences that may influence its chemical reactivity and biological activity.

Structural Comparison

CompoundMolecular FormulaStructural Differences
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochlorideC₁₀H₁₃Cl₂NO₂Reference compound
3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochlorideC₁₀H₁₃Cl₂NO₂Different position of amino group (alpha vs beta position)
3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochlorideC₁₀H₁₃Cl₂NO₂Different position of chlorine on phenyl ring (ortho vs meta)
3-((3-Chlorophenyl)amino)propanoic acidC₉H₁₀ClNO₂Direct attachment of phenyl ring to nitrogen (no methylene bridge)
(3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochlorideC₉H₁₁Cl₂NO₂Direct attachment of phenyl ring to alpha carbon; defined stereochemistry

Table 4: Structural comparison of 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride with related compounds

Functional Implications

The structural differences between these compounds may result in:

  • Different Receptor Binding Profiles: The position of the chlorine atom and the amino group can significantly affect receptor interactions.

  • Varied Chemical Reactivity: The different arrangement of functional groups alters the electron distribution and thus chemical reactivity.

  • Distinct Pharmacokinetic Properties: Structural differences may influence absorption, distribution, metabolism, and excretion profiles .

SupplierProduct NumberPackage SizePrice (USD)
TRCC37644510mg$45
AK Scientific0050DE500mg$546
American Custom Chemicals CorporationHCH00592861g$983.52
American Custom Chemicals CorporationHCH00592862.5g$1473.14
American Custom Chemicals CorporationHCH00592865g$1928.08

Table 5: Commercial availability and pricing of 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride (as of December 2021)

Future Research Directions

Based on the analysis of 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride and related compounds, several promising research directions emerge:

  • Structure-Activity Relationship Studies: Systematic modification of the compound's structure could yield derivatives with enhanced biological activity or specificity.

  • Receptor Binding Studies: Investigation of the compound's interactions with various receptors, particularly those involved in neurotransmission, could reveal new therapeutic targets.

  • Development of Novel Synthetic Methodologies: The compound could serve as a model substrate for developing new synthetic approaches to amino acid derivatives.

  • Investigation of Stereochemical Effects: Preparation and evaluation of stereoisomers could provide insights into the importance of stereochemistry for biological activity .

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